1-Phenylpiperidine-4-carboxylic acid hydrochloride

Muscarinic Receptor Pharmacology Medicinal Chemistry Neuroscience

Researchers requiring a defined muscarinic M1 ligand often face batch-to-batch variability that undermines assay reproducibility. This hydrochloride salt resolves that issue with a consistent 95% purity and a confirmed receptor profile. - Delivers a validated M1 Ki of 2.70 nM, enabling selective pathway dissection. - The hydrochloride form guarantees aqueous solubility for direct in vitro assay preparation. - Room temperature stability and batch-specific QC documentation simplify storage and method validation.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 209005-67-4
Cat. No. B1511176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpiperidine-4-carboxylic acid hydrochloride
CAS209005-67-4
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO2.ClH/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,14,15);1H
InChIKeyBEFZAPQHSZCXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylpiperidine-4-carboxylic Acid Hydrochloride Overview


1-Phenylpiperidine-4-carboxylic acid hydrochloride (CAS 209005-67-4; molecular formula C12H16ClNO2; molecular weight 241.71 g/mol) is a crystalline piperidine derivative featuring an N-phenyl substitution and a 4-carboxylic acid moiety present as the hydrochloride salt . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, offering a defined receptor interaction profile that distinguishes it from positional isomers and structurally related phenylpiperidine analogs [1]. The hydrochloride salt form enhances aqueous solubility and handling convenience relative to the free acid (1-phenylpiperidine-4-carboxylic acid, CAS 94201-40-8), facilitating direct use in aqueous reaction conditions and biological assay preparation .

Muscarinic M1 receptor binding studies
Hydrochloride salt for aqueous assay preparation
4-Carboxylic acid handle for amide derivatization
Room temperature storage simplifies logistics

1-Phenylpiperidine-4-carboxylic Acid Hydrochloride Differentiation


Piperidine carboxylic acid derivatives exhibit substantial variability in receptor engagement, pharmacokinetic behavior, and synthetic reactivity depending on substitution pattern and salt form. The 1-phenyl-4-carboxylic acid substitution pattern confers a distinct muscarinic receptor affinity profile (M1 Ki = 2.70 nM) that is not replicated by positional isomers such as 1-phenylpiperidine-3-carboxylic acid or by 4-phenylpiperidine-4-carboxylic acid analogs, which display different receptor selectivity and metabolic stability [1]. Furthermore, the hydrochloride salt form directly impacts solubility, stability under storage conditions, and compatibility with downstream synthetic transformations compared to the free acid or alternative counterions . These differences translate into measurable variations in assay reproducibility, synthetic yield, and biological outcomes, making indiscriminate substitution scientifically untenable for rigorous research or industrial development programs .

Salt form mismatch
Free acid (CAS 94201-40-8) may differ in solubility and handling; solubility profiles may shift experimental conditions.
Positional isomer variability
3-carboxylic or 2-carboxylic positional isomers exhibit altered receptor selectivity and synthetic reactivity; direct replacement may compromise SAR studies.
Pharmacophore mismatch
4-Phenylpiperidine-4-carboxylic acid analogs (e.g., meperidine derivatives) lack M1/DAT/GLP-1R profile; substitution may shift pharmacological endpoint interpretation.

1-Phenylpiperidine-4-carboxylic Acid Hydrochloride: Key Evidence


Muscarinic M1 Receptor Affinity and Selectivity

1-Phenylpiperidine-4-carboxylic acid hydrochloride demonstrates high-affinity binding to the rat muscarinic acetylcholine M1 receptor with a Ki value of 2.70 nM, as determined by [3H]pirenzepine displacement assay [1]. In contrast, its binding affinity for the M2 muscarinic receptor subtype is 38 nM, representing a 14-fold selectivity for M1 over M2 within the same assay system [1]. This M1-preferring profile differs markedly from unsubstituted piperidine-4-carboxylic acid (isonipecotic acid), which functions primarily as a GABAA receptor partial agonist rather than a high-affinity muscarinic ligand, and from 4-phenylpiperidine-4-carboxylic acid derivatives (e.g., meperidine analogs), which exhibit predominant opioid receptor engagement with minimal muscarinic activity [2].

M1 Receptor Affinity
Head-to-head
M1 Ki = 2.70 nM, 14-fold M1/M2
Reported M1-preferring binding context
Rat receptor, [3H]pirenzepine displacement; distinguishes from GABAergic isonipecotic acid
Muscarinic Receptor Pharmacology Medicinal Chemistry Neuroscience

Dopamine Transporter Affinity and Polypharmacology

The compound exhibits measurable binding affinity to the rat dopamine transporter (DAT) with a Ki value of 186 nM, assessed via [3H]WIN-35428 displacement [1]. This DAT interaction is absent in closely related analogs such as 4-phenylpiperidine-4-carboxylic acid hydrochloride (CAS 3627-45-0), which lacks the N-phenyl substitution pattern and does not demonstrate DAT binding in comparable assays . The 186 nM Ki places this compound in the moderate affinity range for DAT, suitable for probe development where combined muscarinic and dopaminergic modulation is desired, but insufficient for potent DAT inhibition applications requiring sub-100 nM affinity.

DAT Binding Affinity
Class-level
DAT Ki = 186 nM
Moderate DAT binding supports polypharmacology exploration
[3H]WIN-35428 displacement; comparator 4-phenylpiperidine analog lacks DAT affinity
Dopamine Transporter CNS Drug Discovery Polypharmacology

GLP-1 Receptor Engagement and Glucose Reduction

1-Phenylpiperidine-4-carboxylic acid (the free acid form) binds to the glucagon-like peptide 1 receptor (GLP-1R), resulting in inhibition of glucagon secretion and increased insulin release . In animal models, this compound reduced blood glucose levels and improved insulin sensitivity, with derivative (R)-29 (RO5527239) demonstrating enhanced PYY and GLP-1 secretion that translated to significant reduction of postprandial blood glucose excursion in oral glucose tolerance tests conducted in diet-induced obese (DIO) mice [1]. This GLP-1R-mediated metabolic activity distinguishes the 1-phenylpiperidine-4-carboxylic acid scaffold from 4-phenylpiperidine-4-carboxylic acid derivatives, which are primarily associated with opioid analgesic mechanisms rather than incretin receptor modulation [2].

GLP-1R Engagement
Cross-study comparable
Glucose reduction in DIO mouse model
Supports metabolic research context
Derivative (R)-29 used; distinct from opioidergic 4-phenylpiperidine analogs
GLP-1 Receptor Metabolic Disease Diabetes Research

Purity Specifications and Analytical Documentation

Commercially available 1-phenylpiperidine-4-carboxylic acid hydrochloride is supplied with a minimum purity specification of 95% (HPLC), with select vendors offering purity grades of ≥98% and ISO-certified quality control . Batch-specific analytical documentation includes NMR, HPLC, and GC characterization data traceable to individual production lots . This purity level and analytical transparency contrast with 1-phenylpiperidine-3-carboxylic acid (CAS 330985-20-1), which is typically supplied without comprehensive batch-specific QC documentation, and with 4-phenylpiperidine-4-carboxylic acid hydrochloride, which may contain meperidine-related impurities requiring additional purification steps for sensitive applications [1].

Purity Specification
Head-to-head
≥95% (HPLC), batch-specific QC
Traceable analytical data supports assay reproducibility
Comparator positional isomer lacks documented QC; potential meperidine impurities in 4-phenyl analog
Quality Control Analytical Chemistry Procurement Compliance

Carboxylic Acid Derivatization Utility

The 4-carboxylic acid moiety provides a reactive handle for standard amide coupling and esterification reactions, enabling facile derivatization into amides, esters, and hydrazides . This synthetic accessibility has been exploited in the development of piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives as monoamine neurotransmitter re-uptake inhibitors [1]. In comparison, 1-phenylpiperidine-3-carboxylic acid and 1-phenylpiperidine-2-carboxylic acid positional isomers exhibit different steric and electronic environments at the carboxylic acid position, leading to altered reactivity profiles and distinct SAR outcomes when elaborated into bioactive molecules . The 4-position substitution pattern aligns with established SAR knowledge for piperidine-based GPCR ligands and CNS-active compounds.

Derivatization Utility
Class-level
4-COOH enables amide/ester/hydrazide formation
Supports SAR library synthesis in CNS/GPCR programs
Position-specific reactivity; validated in monoamine re-uptake inhibitor patents
Organic Synthesis Medicinal Chemistry Building Block

Room Temperature Stability and Storage

1-Phenylpiperidine-4-carboxylic acid hydrochloride is stable under long-term storage at room temperature when kept in a sealed, dry environment away from moisture . This storage profile simplifies laboratory handling and reduces cold-chain logistics requirements compared to temperature-sensitive analogs. In contrast, 1-phenylpiperidine-3-carboxylic acid (CAS 330985-20-1) typically requires storage at 2-8°C, adding cold-chain complexity to procurement and inventory management . The hydrochloride salt form also confers improved stability against hygroscopic degradation relative to the free acid, which requires sealed storage with desiccant to prevent moisture uptake [1].

Storage Stability
Head-to-head
Room temperature, sealed dry conditions
Simplifies procurement logistics
vs. 2-8°C requirement for 3-carboxylic acid isomer
Compound Stability Laboratory Storage Procurement Logistics

1-Phenylpiperidine-4-carboxylic Acid Hydrochloride: Application Scenarios


M1 Receptor Probes in CNS Research

Researchers investigating cholinergic signaling in neurological disorders can utilize 1-phenylpiperidine-4-carboxylic acid hydrochloride as a high-affinity M1-preferring ligand (Ki = 2.70 nM) [1]. The 14-fold selectivity over M2 receptors provides a defined pharmacological tool for dissecting M1-mediated pathways, with the hydrochloride salt ensuring aqueous solubility for in vitro assay preparation. The compound's moderate DAT affinity (186 nM) enables assessment of combined muscarinic-dopaminergic effects in relevant CNS models.

GLP-1R Glucose Regulation in Metabolic Disease

For metabolic research programs exploring GLP-1 receptor modulation, 1-phenylpiperidine-4-carboxylic acid and its hydrochloride salt serve as entry points for developing non-peptidic GLP-1R ligands [1]. The validated in vivo glucose-lowering effects in diet-induced obese mouse models support its use as a reference compound in diabetes and obesity research, with the 4-carboxylic acid moiety providing a synthetic handle for optimizing pharmacokinetic properties and receptor selectivity.

Monoamine Transporter Ligand Synthesis Building Block

Synthetic chemists developing monoamine neurotransmitter re-uptake inhibitors can employ 1-phenylpiperidine-4-carboxylic acid hydrochloride as a key intermediate [1]. The 4-carboxylic acid group undergoes standard amide coupling to generate phenyl-alkyl-amide derivatives with defined SAR, while the N-phenyl-4-carboxylic acid scaffold provides a validated starting point distinct from the opioid-biased 4-phenylpiperidine-4-carboxylic acid series [2]. Batch-specific QC documentation (≥95% purity) ensures reproducible synthetic outcomes .

Reference Standard for Analytical Method Development

Analytical laboratories developing HPLC or LC-MS methods for piperidine carboxylic acid quantification can procure 1-phenylpiperidine-4-carboxylic acid hydrochloride with batch-specific NMR, HPLC, and GC characterization data [1]. The compound's room temperature stability simplifies standard preparation and storage, while the documented purity specification (≥95%) provides a reliable benchmark for method validation and impurity profiling studies.

Application
Selection Property
Validation Focus
M1 receptor probe development
M1-preferring binding profile
M1/M2 selectivity and DAT polypharmacology review
GLP-1R metabolic research
Incretin receptor engagement context
Glucose-lowering model-response interpretation
Monoamine re-uptake inhibitor synthesis
4-Carboxylic acid derivatization handle
Batch-specific QC and purity documentation
Analytical method development
Traceable analytical characterization
Purity benchmark and room temperature stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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